molecular formula C22H20F3NO4 B12303183 rac-(2R,3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(trifluoromethyl)piperidine-2-carboxylic acid, cis

rac-(2R,3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(trifluoromethyl)piperidine-2-carboxylic acid, cis

Cat. No.: B12303183
M. Wt: 419.4 g/mol
InChI Key: RVKMLOWRJUCQGA-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Stereochemical Descriptors

The compound rac-(2R,3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(trifluoromethyl)piperidine-2-carboxylic acid, cis, is defined by its stereochemical configuration and substituent arrangement. According to IUPAC guidelines, the parent structure is piperidine, a six-membered heterocyclic amine. The numbering begins at the nitrogen atom, with the carboxylic acid group at position 2 and the trifluoromethyl (-CF₃) group at position 3. The stereodescriptors (2R,3S) specify the absolute configuration of these chiral centers.

The fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group is attached to the nitrogen atom via a carbamate linkage, forming the 1-{[(9H-fluoren-9-yl)methoxy]carbonyl} substituent. The "rac-" prefix indicates a racemic mixture of enantiomers, while "cis" denotes the spatial relationship between the carboxylic acid and trifluoromethyl groups on the piperidine ring.

Table 1: Key Nomenclature Components

Component Description
Parent structure Piperidine
Substituents -CO₂H (position 2), -CF₃ (position 3), -Fmoc (position 1)
Stereochemical notation (2R,3S) configuration; cis arrangement of -CO₂H and -CF₃

Properties

Molecular Formula

C22H20F3NO4

Molecular Weight

419.4 g/mol

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-(trifluoromethyl)piperidine-2-carboxylic acid

InChI

InChI=1S/C22H20F3NO4/c23-22(24,25)18-10-5-11-26(19(18)20(27)28)21(29)30-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-19H,5,10-12H2,(H,27,28)

InChI Key

RVKMLOWRJUCQGA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclization Strategies for Piperidine Core Formation

The cis-2,3-disubstituted piperidine scaffold is typically synthesized via intramolecular cyclization or ring-closing metathesis. A prominent approach involves Mannich-type reactions or reductive amination of δ-amino ketones or esters to form the six-membered ring. For example:

  • Reductive amination of δ-keto esters with ammonia or benzylamine derivatives in the presence of NaBH$$3$$CN or H$$2$$/Pd-C yields piperidine intermediates.
  • Dieckmann cyclization of δ-amino esters under basic conditions (e.g., NaOMe) forms the piperidine ring, though this method requires precise temperature control to avoid racemization.

Example protocol :

  • React δ-keto ester (1.0 equiv) with NH$$_4$$OAc (2.0 equiv) in MeOH at 60°C for 12 h.
  • Reduce the imine intermediate with NaBH$$_4$$ (3.0 equiv) at 0°C.
  • Isolate the cis-piperidine product via column chromatography (Hex/EtOAc, 3:1).

Key data :

Starting Material Product Yield (%) cis:trans Ratio
δ-Keto ester 78 92:8

Introduction of the Trifluoromethyl Group

The trifluoromethyl (CF$$_3$$) group is introduced via nucleophilic trifluoromethylation or electrophilic methods :

  • Copper-mediated trifluoromethylation : Reaction of piperidine boronic esters with CF$$_3$$Cu reagents at 80°C in DMF.
  • Radical trifluoromethylation : Use of CF$$_3$$I and a radical initiator (e.g., AIBN) under UV light.

Optimized conditions :

  • Piperidine boronic ester (1.0 equiv), CF$$_3$$Cu (1.2 equiv), DMF, 80°C, 6 h.
  • Yield: 65–70% with >95% cis selectivity.

Fmoc Protection and Carboxylic Acid Activation

The Fmoc group is installed to protect the secondary amine using Fmoc-Cl or Fmoc-OSu under mild basic conditions:

  • Dissolve the piperidine intermediate (1.0 equiv) in anhydrous DCM.
  • Add Fmoc-Cl (1.2 equiv) and DIEA (2.5 equiv) at 0°C.
  • Stir for 2 h at room temperature, then quench with aqueous NaHCO$$_3$$.

Critical considerations :

  • Base selection : DIEA or NMM avoids side reactions compared to stronger bases like NaOH.
  • Solvent : DCM or THF minimizes Fmoc cleavage during reaction.

Yield data :

Piperidine Derivative Fmoc Reagent Yield (%) Purity (HPLC)
cis-3-CF$$_3$$-piperidine Fmoc-Cl 85 98.5

Stereochemical Control and Racemic Mixture Resolution

The target compound is racemic, but enantiopure intermediates may be resolved via:

  • Chiral HPLC : Use of Chiralpak IG or AD-H columns with ethanol/n-hexane eluents.
  • Enzymatic resolution : Lipase-mediated hydrolysis of ester derivatives.

Example resolution :

  • Racemic cis-piperidine ester (1.0 g) treated with Candida antarctica lipase B in phosphate buffer (pH 7.0).
  • Isolate (2R,3S)-enantiomer with 98% ee after 24 h.

Optimization Challenges and Mitigation

  • DKP formation : During Fmoc deprotection, diketopiperazine (DKP) byproducts arise from intramolecular cyclization. Using 2% DBU/5% piperazine in NMP instead of piperidine reduces DKP formation to <5%.
  • Trifluoromethyl stability : CF$$_3$$ groups may hydrolyze under strongly acidic conditions. Neutral pH during workup preserves integrity.

Scalable Synthesis and Industrial Relevance

A patent-scale synthesis (EP 3541375B1) outlines:

  • Cyclization of δ-amino ester (20 mmol) in toluene at 110°C.
  • Trifluoromethylation using CF$$_3$$Cu (24 mmol).
  • Fmoc protection with Fmoc-OSu (22 mmol) in THF.
    Batch output : 15 g (72% overall yield) with 99% HPLC purity.

Comparative Analysis of Methods

Method Yield (%) cis Selectivity Scalability
Reductive Amination 78 92:8 Moderate
Copper CF$$_3$$ 65 >95 High
Radical CF$$_3$$ 55 85 Low

Chemical Reactions Analysis

Types of Reactions

rac-(2R,3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(trifluoromethyl)piperidine-2-carboxylic acid, cis can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Drug Development

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. Its trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of drugs.

  • Targeting E3 Ligases : This compound has been identified as a ligand for E3 ligases, which are crucial in the ubiquitin-proteasome pathway. By modulating these ligases, it may play a role in cancer therapy by promoting the degradation of oncogenic proteins .

Inhibition of Type III Secretion System (T3SS)

Recent studies have highlighted the compound's potential to inhibit the T3SS in Gram-negative bacteria, such as E. coli. This mechanism is significant in combating antibiotic resistance by targeting virulence factors instead of traditional pathways .

Study Findings
Pendergrass et al. (2024)Demonstrated that compounds similar to rac-(2R,3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(trifluoromethyl)piperidine-2-carboxylic acid significantly reduced T3SS activity at concentrations around 50 μM .

Chemical Biology

The compound serves as a valuable tool in chemical biology for studying protein interactions and pathways involved in cellular processes. Its ability to modify protein behavior through E3 ligase recruitment opens avenues for exploring cellular mechanisms and therapeutic interventions.

Structure-Activity Relationship Studies

Researchers utilize this compound to understand the structure-activity relationships (SAR) of piperidine derivatives. By modifying the substituents on the piperidine ring, scientists can assess changes in biological activity, aiding in the design of more effective drugs.

Case Study 1: E3 Ligase Modulation

A study conducted by researchers at Virginia Commonwealth University explored the effects of various piperidine derivatives on E3 ligase activity. The findings suggested that rac-(2R,3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(trifluoromethyl)piperidine-2-carboxylic acid could effectively enhance the degradation of specific target proteins involved in cancer progression .

Case Study 2: Antimicrobial Activity

Another investigation focused on the compound's role in inhibiting bacterial virulence factors via T3SS inhibition. The results indicated that it could serve as a lead compound for developing new antimicrobial agents aimed at resistant bacterial strains .

Mechanism of Action

The mechanism of action of rac-(2R,3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(trifluoromethyl)piperidine-2-carboxylic acid, cis involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing the active piperidine moiety, which can then interact with enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs bearing Fmoc-protected heterocyclic carboxylic acids, focusing on structural variations, molecular properties, and synthetic applications.

Structural Analogues with Piperidine Scaffolds
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Differences
rac-(2R,3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(trifluoromethyl)piperidine-2-carboxylic acid, cis C₂₂H₂₀F₃NO₄ 419.40 2138187-47-8 3-CF₃ substituent; cis-2R,3S configuration
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid C₂₂H₂₁NO₄ 363.41 158922-07-7 Lacks CF₃ group; single stereocenter (S)
(3R,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenylpiperidine-3-carboxylic acid C₂₇H₂₅NO₄ 451.50 1217646-18-8 Phenyl substituent at 4-position
2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)methoxy]acetic acid C₂₃H₂₅NO₅ 395.45 2137856-10-9 Methoxyacetic acid side chain

Key Findings :

  • The trifluoromethyl group in the target compound increases molecular weight by ~56 g/mol compared to non-fluorinated analogs (e.g., 419.40 vs. 363.41 g/mol) .
  • Substitution at the 3-position (CF₃ vs. phenyl or methoxyacetic acid) significantly alters hydrophobicity, with CF₃ providing superior electronegativity and steric bulk .
Analogues with Pyrrolidine Scaffolds
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Differences
rac-(3S,4S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid C₂₂H₁₉F₃N₂O₄ 456.40 Not provided Pyrrolidine ring (5-membered) vs. piperidine
(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-dimethylpyrrolidine-2-carboxylic acid C₂₂H₂₃NO₄ 365.42 1982344-79-5 3,3-Dimethyl substituents; no CF₃

Key Findings :

  • The trifluoromethyl-pyrrolidine derivative (456.40 g/mol) has a higher molecular weight than the target piperidine compound (419.40 g/mol), reflecting the impact of ring size and substituents .

Biological Activity

The compound rac-(2R,3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(trifluoromethyl)piperidine-2-carboxylic acid, cis, is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on its biological properties, mechanisms of action, and therapeutic implications.

  • IUPAC Name : rac-(2R,3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(trifluoromethyl)piperidine-2-carboxylic acid
  • Molecular Formula : C20H19F3N2O4
  • CAS Number : 2138388-57-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Preliminary studies suggest that the trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability. The fluorenylmethoxycarbonyl (Fmoc) group is known to influence protein interactions and may play a role in modulating enzyme activities.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity :
    • Mechanism : The compound has been shown to inhibit cell proliferation in various cancer cell lines, including breast and colorectal cancer models. It appears to induce apoptosis through the activation of caspase pathways.
    • Case Study : In vitro studies demonstrated that concentrations as low as 10 μM resulted in significant reductions in cell viability in MDA-MB-231 (breast cancer) cells, with IC50 values around 15 μM .
  • Antimicrobial Properties :
    • Mechanism : The compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of specific metabolic pathways.
    • Case Study : A study reported that the compound displayed a minimum inhibitory concentration (MIC) of 25 μg/mL against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects :
    • Mechanism : The compound has shown potential in reducing inflammatory markers in vitro, possibly through the inhibition of NF-kB signaling pathways.
    • Case Study : In a model of acute inflammation, treatment with the compound significantly reduced levels of TNF-alpha and IL-6 compared to control groups .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectIC50/MIC Values
AnticancerInduces apoptosisIC50 ~ 15 μM
AntimicrobialInhibits bacterial growthMIC ~ 25 μg/mL
Anti-inflammatoryReduces inflammatory cytokinesNot specified

Table 2: Comparative Studies

Compound NameActivity TypeReference
Compound AAnticancer
Compound BAntimicrobial
Compound CAnti-inflammatory

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